molecular formula C10H10N2O B1590702 6-Methoxyisoquinolin-1-amine CAS No. 266690-48-6

6-Methoxyisoquinolin-1-amine

Cat. No.: B1590702
CAS No.: 266690-48-6
M. Wt: 174.2 g/mol
InChI Key: CPHNYLVFPAMYLD-UHFFFAOYSA-N
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Description

6-Methoxyisoquinolin-1-amine is a chemical compound that belongs to the class of isoquinoline derivatives. It is characterized by the presence of a methoxy group at the sixth position and an amine group at the first position of the isoquinoline ring. The molecular formula of this compound is C10H10N2O, and it has a molecular weight of 174.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyisoquinolin-1-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available isoquinoline derivatives.

    Methoxylation: Introduction of the methoxy group at the sixth position can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with acid chlorides or anhydrides to form secondary amides. This reaction typically proceeds under mild conditions (room temperature, inert atmosphere) with triethylamine as a base to scavenge HCl .

Example reaction :
6 Methoxyisoquinolin 1 amine+Acetyl chlorideEt3N DCMN 6 Methoxyisoquinolin 1 yl acetamide\text{6 Methoxyisoquinolin 1 amine}+\text{Acetyl chloride}\xrightarrow{\text{Et}_3\text{N DCM}}\text{N 6 Methoxyisoquinolin 1 yl acetamide}

Reagent Conditions Yield Product
Acetyl chlorideDCM, Et₃N, 25°C, 2 h92%N-Acetyl derivative
Benzoyl chlorideTHF, Et₃N, 0°C → RT, 4 h85%N-Benzoyl derivative

The methoxy group enhances ring stability during acylation, preventing unwanted side reactions like ring oxidation .

Alkylation Reactions

The amine group reacts with alkyl halides via nucleophilic substitution, producing N-alkylated derivatives. Steric hindrance from the isoquinoline ring limits reactivity with bulky alkylating agents .

Example reaction :
6 Methoxyisoquinolin 1 amine+Methyl iodideNaHCO3,DMFN Methyl 6 methoxyisoquinolin 1 amine\text{6 Methoxyisoquinolin 1 amine}+\text{Methyl iodide}\xrightarrow{\text{NaHCO}_3,\text{DMF}}\text{N Methyl 6 methoxyisoquinolin 1 amine}

Alkylating Agent Base Temperature Yield
Methyl iodideNaHCO₃50°C, 6 h78%
Ethyl bromoacetateK₂CO₃80°C, 12 h65%

N-Dealkylation (reverse reaction) is catalyzed by palladium under oxidative conditions, restoring the primary amine .

Suzuki–Miyaura Coupling

The methoxy group directs electrophilic palladium catalysts to the 5- or 8-positions of the isoquinoline ring, enabling cross-coupling with boronic acids .

Example reaction :
6 Methoxyisoquinolin 1 amine+Phenylboronic acidPd PPh3 4,K2CO35 Phenyl 6 methoxyisoquinolin 1 amine\text{6 Methoxyisoquinolin 1 amine}+\text{Phenylboronic acid}\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{K}_2\text{CO}_3}\text{5 Phenyl 6 methoxyisoquinolin 1 amine}

Boronic Acid Catalyst Yield Regioselectivity
Phenylboronic acidPd(PPh₃)₄70%5-position
4-MethoxyphenylboronicPd(OAc)₂/XantPhos63%8-position

Regioselectivity is controlled by the methoxy group’s electronic effects and steric factors .

Reductive Amination

The amine reacts with carbonyl compounds (aldehydes/ketones) under reducing conditions to form secondary amines. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity .

Example reaction :
6 Methoxyisoquinolin 1 amine+FormaldehydeNaBH3CN MeOHN N Dimethyl 6 methoxyisoquinolin 1 amine\text{6 Methoxyisoquinolin 1 amine}+\text{Formaldehyde}\xrightarrow{\text{NaBH}_3\text{CN MeOH}}\text{N N Dimethyl 6 methoxyisoquinolin 1 amine}

Carbonyl Compound Reducing Agent Yield
FormaldehydeNaBH₃CN88%
CyclohexanoneNaBH₄52%

Stability and Side Reactions

  • Oxidation : The amine group is susceptible to oxidation, forming nitro derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

  • Photodegradation : The methoxy group increases photosensitivity, requiring reactions to be conducted in amber glassware .

Key stability data:

Condition Degradation Rate Major Product
UV light (254 nm, 24 h)35%6-Methoxyisoquinolin-1-nitrone
H₂O₂ (3%, 12 h)28%6-Methoxyisoquinolin-1-oxide

Scientific Research Applications

Biological Activities

The biological activities of 6-Methoxyisoquinolin-1-amine have been investigated in several studies, highlighting its potential as a therapeutic agent:

Antiviral Activity

Recent research has demonstrated that derivatives of isoquinoline compounds exhibit significant antiviral properties, particularly against HIV. For instance, studies have shown that certain isoquinoline derivatives can effectively inhibit the CXCR4 receptor, which plays a crucial role in HIV entry into host cells.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that specific isoquinoline derivatives, including those related to this compound, displayed low nanomolar activity against HIV strains while demonstrating minimal cytotoxicity to human cells .

Anticancer Potential

The compound's structural features suggest it may also serve as a lead compound in cancer therapy. Isoquinoline derivatives have been explored for their ability to inhibit tumor growth and metastasis through modulation of signaling pathways associated with cancer progression.

  • Case Study : Research indicated that compounds targeting the CXCR4 receptor could inhibit cancer cell migration and reduce tumor growth in preclinical models .

Therapeutic Applications

The therapeutic applications of this compound are broadening as research progresses:

Neurological Disorders

Some studies suggest that isoquinoline derivatives may have neuroprotective effects and could be developed for treating neurodegenerative diseases. The modulation of neurotransmitter systems by these compounds is an area of active investigation.

Cardiovascular Health

There is emerging evidence that certain isoquinoline compounds can influence cardiovascular health by modulating vascular smooth muscle cell proliferation and migration, potentially leading to new treatments for hypertension and atherosclerosis.

Future Directions and Research Needs

While the current research highlights promising applications for this compound, further studies are necessary to:

  • Optimize Synthesis : Develop more efficient synthetic routes to enhance yield and purity.
  • Investigate Mechanisms : Elucidate the precise mechanisms by which these compounds exert their biological effects.
  • Conduct Clinical Trials : Initiate clinical trials to assess the safety and efficacy of these compounds in humans.

Mechanism of Action

The mechanism of action of 6-Methoxyisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties.

Biological Activity

6-Methoxyisoquinolin-1-amine is a compound belonging to the isoquinoline family, characterized by its methoxy and amine functional groups. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H10N2O
  • Molecular Weight : 174.2 g/mol

The compound is synthesized typically through methylation reactions involving isoquinoline derivatives, with common reagents including dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

This compound exhibits its biological effects primarily through interactions with various molecular targets:

  • Monoamine Oxidase Inhibition : The compound may inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters, which may have implications for mood regulation and neuroprotection.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Properties

Recent research has indicated that this compound may have significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been noted to affect cell viability and promote cell death through mechanisms involving oxidative stress and mitochondrial dysfunction .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via ROS generation
HeLa (Cervical)20Mitochondrial dysfunction
A549 (Lung)18Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial efficacy. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Alzheimer's Disease : A study investigated the effects of compounds similar to this compound on cognitive decline in Alzheimer's patients. While not directly tested on this compound, the research suggests that MAO inhibitors can provide symptomatic relief in cognitive impairment associated with neurodegenerative diseases .
  • Cancer Treatment : In a preclinical model, administration of this compound led to significant tumor reduction in mice bearing xenografts of human cancer cells. The observed reduction was attributed to the compound's ability to induce apoptosis and inhibit tumor proliferation .

Q & A

Basic Research Questions

Q. What are the critical structural features of 6-Methoxyisoquinolin-1-amine that determine its reactivity in medicinal chemistry?

  • Methodological Answer : The compound’s bicyclic isoquinoline core, with a methoxy group at position 6 and an amine at position 1, creates distinct electronic and steric effects. The methoxy group acts as an electron-donating substituent, influencing electrophilic substitution patterns, while the amine group enables hydrogen bonding and salt formation. These features are critical for interactions with biological targets like enzymes or receptors. The molecular formula (C10_{10}H10_{10}N2_2O) and substitution pattern can be inferred from structurally similar isoquinoline derivatives .

Q. What synthetic methodologies are commonly employed for this compound, and how do reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves:

  • Palladium-catalyzed coupling : For constructing the isoquinoline backbone via cyclization of ortho-substituted benzylamines with alkynes .

  • Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 60–75% yield in 2 hours under 150°C) .

  • Optimization parameters : Solvent polarity (DMF or DMSO), catalyst loading (5–10% Pd), and temperature control are critical to minimize side reactions like over-oxidation.

    Method CatalystSolventYield (%)Time
    Pd-catalyzed cyclizationPd/C (5%)DMF702 h
    Microwave-assistedPd(OAc)2_2DMSO751.5 h

Advanced Research Questions

Q. How does the methoxy group at position 6 modulate binding affinity compared to halogenated analogs (e.g., 6-chloro or 6-fluoro derivatives)?

  • Methodological Answer : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in enzyme active sites, unlike electron-withdrawing halogens. For example:

  • Fluoro analogs : Exhibit stronger electrophilic reactivity but weaker hydrogen bonding due to lower polarity .
  • Chloro analogs : Show higher lipophilicity, improving membrane permeability but reducing solubility .
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd_d) for structure-activity relationship (SAR) studies.

Q. What analytical strategies are most effective for characterizing synthetic intermediates and ensuring purity?

  • Methodological Answer :

  • HPLC-MS : Resolves intermediates with >95% purity and identifies byproducts (e.g., dehalogenated species) .
  • 1^1H/13^{13}C NMR : Confirms regioselectivity of methoxy and amine groups via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Validates 3D conformation for docking studies.

Q. How can retrosynthetic analysis and AI-driven tools streamline the synthesis of this compound derivatives?

  • Methodological Answer :

  • Retrosynthesis platforms : Use databases like Reaxys or Pistachio to identify one-step routes from commercially available precursors (e.g., 3-methoxybenzaldehyde) .
  • AI optimization : Predicts feasible reaction conditions (e.g., solvent, catalyst) with >80% accuracy, reducing trial-and-error experimentation .

Q. Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer :

  • Cross-validate assays : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability.

  • Meta-analysis : Aggregate data from PubChem and DSSTox to identify trends (e.g., IC50_{50} ranges for antimicrobial activity: 2–10 µM) .

    Derivative TargetIC50_{50} (µM)Source
    6-MethoxyTopoisomerase5.2
    6-ChloroKinase X3.8

Q. Methodological Recommendations

  • Synthetic Protocol : Prioritize microwave-assisted methods for time-sensitive projects.
  • Biological Testing : Use SPR for real-time binding kinetics and zebrafish models for in vivo validation .
  • Data Reproducibility : Adopt open-access platforms (e.g., PubChem) for transparent reporting of synthetic and assay data .

Properties

IUPAC Name

6-methoxyisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHNYLVFPAMYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573837
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266690-48-6
Record name 6-Methoxyisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-methoxy-1-phenoxyisoquinoline (21.3 g, 85 mmol) and ammonium acetate (55 g) was heated, under a nitrogen atmosphere, to 150° C. and stirred overnight. The mixture was allowed to cool to ambient temperature, after which 3 N sodium hydroxide (280 ml) was added with stirring. The thus obtained solution was extracted with ethyl acetate (2×300 ml) and the combined organic layers were extracted with 2N hydrochloric acid (100 ml). Subsequently, the pH of the aqueous layer was adjusted to 12 with 2 N sodium hydroxide. Extraction with ethyl acetate (300 ml) then afforded an organic layer, which was washed with brine (100 ml), dried (magnesium sulphate) and concentrated under reduced pressure to give 1-amino-6-methoxyisoquinoline (11 g, 75%), ESI-MS: 175.2 [M+H]+
Name
6-methoxy-1-phenoxyisoquinoline
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21.3 g
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55 g
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280 mL
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Synthesis routes and methods III

Procedure details

A sealable tube was charged with 83E (770 mg, 3.98 mmol), copper (I) oxide (30 mg) and 12M NH3 in ethylene glycol (5 mL). The tube was sealed and the reaction was heated to 120° C. for 72 h. After cooling to rt, the reaction was diluted with methanol and was purified via preparative HPLC (MeOH/water/TFA) to provide 83F (832 mg, 72%). LC-MS: 175.23 (M+H)+.
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770 mg
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5 mL
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30 mg
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Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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